molecular formula C36H29N B14309605 1-Benzyl-2,4,4,6-tetraphenyl-1,4-dihydropyridine CAS No. 115668-18-3

1-Benzyl-2,4,4,6-tetraphenyl-1,4-dihydropyridine

Cat. No.: B14309605
CAS No.: 115668-18-3
M. Wt: 475.6 g/mol
InChI Key: QECJSVRSBSXSQJ-UHFFFAOYSA-N
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Description

1-Benzyl-2,4,4,6-tetraphenyl-1,4-dihydropyridine is a complex organic compound belonging to the class of dihydropyridines. These compounds are known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound features a pyridine ring substituted with benzyl and phenyl groups, which contribute to its unique chemical behavior.

Preparation Methods

The synthesis of 1-Benzyl-2,4,4,6-tetraphenyl-1,4-dihydropyridine typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with benzaldehyde in the presence of a catalyst, followed by cyclization and subsequent substitution reactions to introduce the phenyl groups. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Benzyl-2,4,4,6-tetraphenyl-1,4-dihydropyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form pyridine derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated pyridine ring. Sodium borohydride is a typical reducing agent used in these reactions.

    Substitution: The benzyl and phenyl groups can undergo electrophilic and nucleophilic substitution reactions. Reagents such as halogens and alkylating agents are often used.

Major products formed from these reactions include substituted pyridines and fully saturated pyridine derivatives.

Scientific Research Applications

1-Benzyl-2,4,4,6-tetraphenyl-1,4-dihydropyridine has several scientific research applications:

    Chemistry: It is used as a model compound in studying the reactivity of dihydropyridines and their derivatives.

    Biology: Research into its potential biological activities, including antimicrobial and anticancer properties, is ongoing.

    Medicine: Dihydropyridine derivatives are known for their use in developing calcium channel blockers, which are important in treating cardiovascular diseases.

    Industry: The compound’s unique structural properties make it useful in materials science, particularly in the development of photochromic materials and organic semiconductors.

Mechanism of Action

The mechanism of action of 1-Benzyl-2,4,4,6-tetraphenyl-1,4-dihydropyridine involves its interaction with molecular targets such as enzymes and receptors. The benzyl and phenyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various pharmacological effects.

Comparison with Similar Compounds

1-Benzyl-2,4,4,6-tetraphenyl-1,4-dihydropyridine can be compared with other dihydropyridine derivatives such as:

    2,4,4,6-Tetraphenyl-1,4-dihydropyridine: Lacks the benzyl group, leading to different reactivity and applications.

    4-Benzyl-1-methyl-2,4,6-triphenyl-1,4-dihydropyridine:

    4-Benzyl-2,4,6-triphenyl-1,4-dihydropyridine: Similar structure but with fewer phenyl groups, resulting in distinct chemical behavior.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

CAS No.

115668-18-3

Molecular Formula

C36H29N

Molecular Weight

475.6 g/mol

IUPAC Name

1-benzyl-2,4,4,6-tetraphenylpyridine

InChI

InChI=1S/C36H29N/c1-6-16-29(17-7-1)28-37-34(30-18-8-2-9-19-30)26-36(32-22-12-4-13-23-32,33-24-14-5-15-25-33)27-35(37)31-20-10-3-11-21-31/h1-27H,28H2

InChI Key

QECJSVRSBSXSQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CC(C=C2C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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